molecular formula C23H19N3O4 B11953140 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate CAS No. 880057-43-2

4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate

Cat. No.: B11953140
CAS No.: 880057-43-2
M. Wt: 401.4 g/mol
InChI Key: YKGYLNGAFKIRPE-BUVRLJJBSA-N
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Description

4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C23H19N3O4 This compound is known for its unique structure, which includes a benzoate ester, a hydrazone, and a toluidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps. One common method starts with the reaction of 4-toluidine with acetic anhydride to form N-acetyl-4-toluidine. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone. The final step involves the esterification of the hydrazone with benzoic acid or its derivatives under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)benzoate
  • 4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate
  • 2-Ethoxy-4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate

Uniqueness

4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoate ester, hydrazone, and toluidine moiety makes it particularly versatile in various applications .

Properties

CAS No.

880057-43-2

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C23H19N3O4/c1-16-7-11-19(12-8-16)25-21(27)22(28)26-24-15-17-9-13-20(14-10-17)30-23(29)18-5-3-2-4-6-18/h2-15H,1H3,(H,25,27)(H,26,28)/b24-15+

InChI Key

YKGYLNGAFKIRPE-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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